

AZD1390 in Glioblastoma: A Comparative Analysis of Clinical Trial Results

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Compound of Interest

Compound Name: AZD1390

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This guide provides a comprehensive comparison of the clinical trial results of **AZD1390**, a novel brain-penetrant Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, with the standard of care for glioblastoma (GBM). **AZD1390** is being investigated as a radiosensitizer, aiming to enhance the efficacy of radiation therapy in this aggressive brain tumor.

Executive Summary

Preliminary data from early-phase clinical trials suggest that **AZD1390**, when combined with radiation therapy, has a manageable safety profile and shows encouraging preliminary efficacy in patients with both newly diagnosed and recurrent glioblastoma. In a Phase I study, patients with recurrent GBM treated with **AZD1390** and radiation demonstrated a median overall survival that appears favorable when compared to historical outcomes for this patient population. For newly diagnosed GBM, data is still maturing, but the drug has been shown to be well-tolerated and achieves pharmacologically relevant concentrations in tumor tissue. This guide will delve into the available quantitative data, experimental protocols, and the underlying mechanism of action to provide a clear comparison with the established standard of care.

Data Presentation

Table 1: Comparison of AZD1390 Clinical Trial Results with Standard of Care in Newly Diagnosed Glioblastoma

(MGMT unmethylated)

Parameter	AZD1390 + Radiotherapy (Phase I, Arm C)	Standard of Care (Stupp Protocol: Temozolomide + Radiotherapy)
Patient Population	Newly diagnosed, MGMT unmethylated Glioblastoma	Newly diagnosed Glioblastoma
Treatment Regimen	AZD1390 (escalating doses, MTD determined as 300 mg once daily) + 60 Gy IMRT in 30 fractions over 6 weeks, followed by 2 weeks of adjuvant AZD1390.	Temozolomide (75 mg/m ² /day) + 60 Gy radiotherapy over 6 weeks, followed by six cycles of adjuvant Temozolomide (150-200 mg/m ² /day for 5 days every 28 days).[1]
Median Overall Survival (mOS)	Data still maturing.[2]	Approximately 15-16 months. [3][4]
Progression-Free Survival (PFS)	Data still maturing.	Approximately 6.7 months.[3]
Key Safety Findings	Manageable safety profile. Common treatment-emergent adverse events (TEAEs) included fatigue, radiation skin injury, headache, and nausea. Dose-limiting toxicity was radiation skin injury.[2]	Increased toxicity compared to radiotherapy alone, with notable hematologic toxicities.

MTD: Maximum Tolerated Dose; IMRT: Intensity-Modulated Radiation Therapy.

**Table 2: Comparison of AZD1390 Clinical Trial Results
with Treatment Options in Recurrent Glioblastoma**

Parameter	AZD1390 + Radiotherapy (Phase I, Arm A)	Standard of Care / Treatment Options
Patient Population	Recurrent Glioblastoma	Recurrent Glioblastoma
Treatment Regimen	AZD1390 (escalating doses, MTD determined as 400 mg once daily) + 35 Gy IMRT in 10 fractions over 2 weeks, followed by 2 weeks of adjuvant AZD1390. [2] [5]	No single standard of care. Options include re-operation, re-irradiation (typically 30-36 Gy), and systemic therapies (e.g., nitrosoureas, temozolomide, bevacizumab). [6] [7] [8]
Median Overall Survival (mOS)	12.7 months (95% CI, 10.7-18.9) at target-engaging doses. [2]	Varies depending on treatment, generally in the range of 6-10 months. [5]
6-month Progression-Free Survival (PFS6)	Not yet reported.	20-30% with agents like nitrosoureas, temozolomide, or bevacizumab. [6] [9]
Key Safety Findings	Manageable safety profile. Common TEAEs included fatigue, nausea, and headache. Dose-limiting toxicity was skeletal muscle toxicity. [2]	Toxicity varies with the chosen treatment modality.

Experimental Protocols

AZD1390 Phase I Clinical Trial (NCT03423628)

This is a first-in-human, open-label, multicenter Phase I study designed to assess the safety, tolerability, and pharmacokinetics of escalating doses of **AZD1390** in combination with radiation therapy in patients with glioblastoma and brain metastases.[\[5\]](#)

- Arm A (Recurrent GBM): Patients received escalating once-daily doses of **AZD1390** in combination with intensity-modulated radiation therapy (IMRT) at a dose of 35 Gy delivered in 10 fractions over two weeks. This was followed by two weeks of adjuvant **AZD1390**.[\[2\]](#)[\[5\]](#)

- Arm C (Newly Diagnosed, MGMT unmethylated GBM): Patients received escalating once-daily doses of **AZD1390** with IMRT at a dose of 60 Gy in 30 fractions over six weeks, followed by two weeks of adjuvant **AZD1390**.[\[2\]](#)[\[5\]](#)

The primary objectives were to determine the maximum tolerated dose (MTD) and to assess the safety and tolerability of the combination therapy. Secondary objectives included evaluating preliminary efficacy.[\[2\]](#)

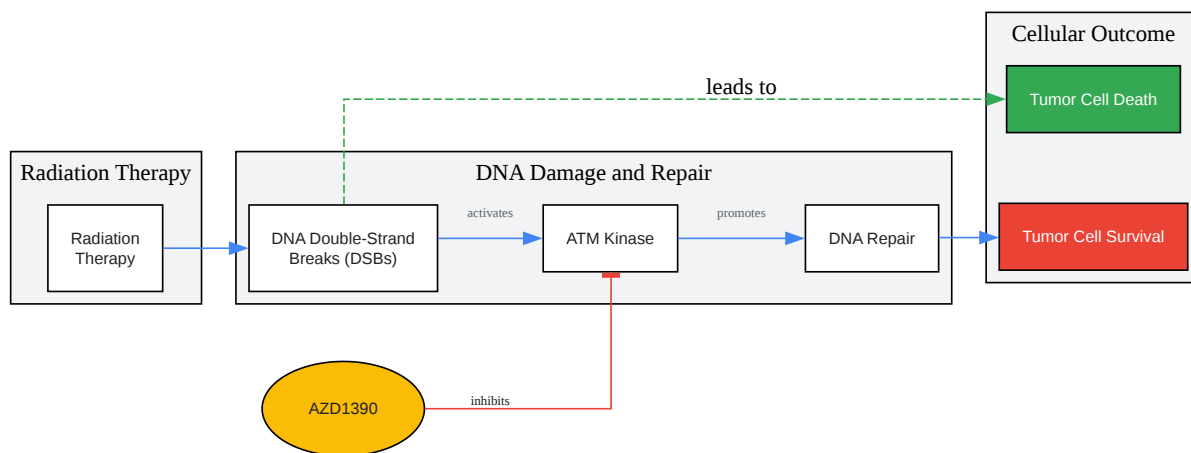
Standard of Care: The Stupp Protocol

The Stupp protocol is the established standard of care for newly diagnosed glioblastoma, based on a landmark Phase III clinical trial.[\[10\]](#)

- Concurrent Phase: Patients undergo fractionated focal radiotherapy at a total dose of 60 Gy, administered in 2 Gy daily fractions over six weeks. Concurrently, patients receive oral temozolomide at a dose of 75 mg/m² of body-surface area per day.[\[1\]](#)[\[10\]](#)
- Adjuvant Phase: Following a four-week break, patients receive six cycles of adjuvant oral temozolomide. Each cycle consists of temozolomide at a dose of 150-200 mg/m² for five days, repeated every 28 days.[\[1\]](#)[\[10\]](#)

Mandatory Visualization

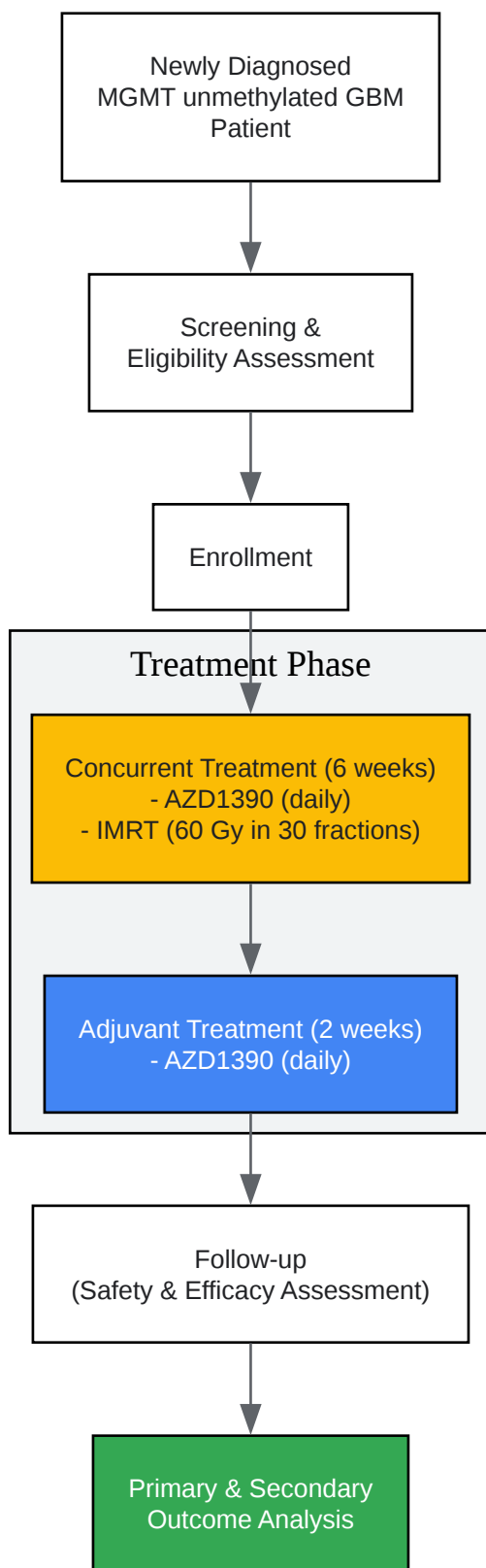
Signaling Pathway of AZD1390 Action



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Caption: Mechanism of action of **AZD1390** as a radiosensitizer in glioblastoma.

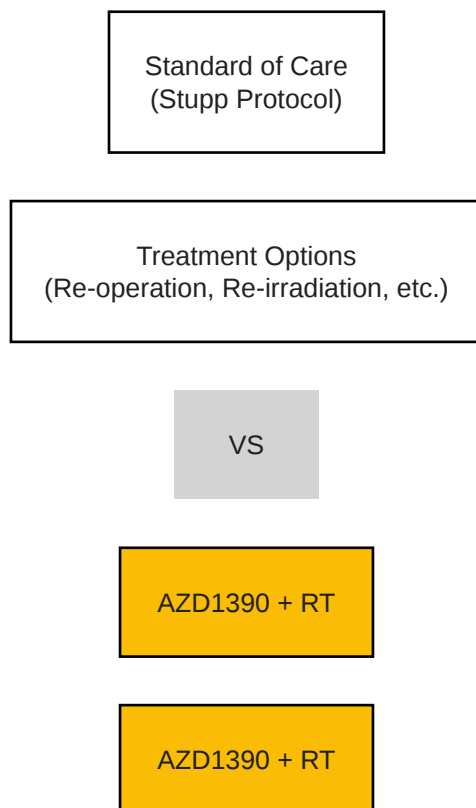
Experimental Workflow for AZD1390 Phase I Trial (Arm C)



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Caption: Simplified experimental workflow for Arm C of the **AZD1390** Phase I trial.

Logical Relationship of Treatment Comparison



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Caption: Logical comparison of **AZD1390** treatment arms against current standards.

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